molecular formula C17H18N4O4S2 B2746998 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851978-30-8

4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2746998
CAS RN: 851978-30-8
M. Wt: 406.48
InChI Key: MDSICXHQIBGQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Chemical Reactions Analysis

The chemical reactions of thiazoles can be monitored by techniques like thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow color and a boiling point of 116–118°C .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a benzothiazole ring, such as the one , have been found to possess anti-inflammatory properties . These compounds have been synthesized and evaluated for their anti-inflammatory activity. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC 50 values for COX-1 inhibition .

Antioxidant Activity

Thiazole derivatives, including those with a benzothiazole ring, have been found to exhibit antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress.

Analgesic Activity

Thiazole derivatives have been found to possess analgesic activity . This means they can be used in the management of pain.

Antimicrobial Activity

Compounds with a benzothiazole ring have been found to possess antimicrobial properties . They can be used in the treatment of various bacterial infections.

Antitumor or Cytotoxic Activity

Benzothiazole derivatives have been found to possess antitumor or cytotoxic activity . They have been tested against various cancer cell lines, including an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) .

Quorum Sensing Inhibition

Benzothiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a mechanism that bacteria use to coordinate behaviors such as biofilm formation and virulence production. Inhibiting quorum sensing can help in the treatment of bacterial infections.

Antiviral Activity

Thiazole derivatives have been found to possess antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have been found to possess neuroprotective activity . This means they can be used in the treatment of neurodegenerative diseases.

Future Directions

Thiazoles are a promising class of compounds for drug design and discovery due to their wide range of biological activities . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent biological activities .

properties

IUPAC Name

4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-21(2)27(23,24)12-9-7-11(8-10-12)16(22)19-20-17-18-15-13(25-3)5-4-6-14(15)26-17/h4-10H,1-3H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSICXHQIBGQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

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